REACTION_CXSMILES
|
C(=O)([O-])[O-].[Na+].[Na+].[N:7]1[C:14](Cl)=[N:13][C:11]([Cl:12])=[N:10][C:8]=1Cl.[CH2:16]([NH:19][CH2:20][CH:21]=[CH2:22])[CH:17]=[CH2:18].[OH-].[Na+]>O1CCOCC1>[CH2:16]([N:19]([CH2:20][CH:21]=[CH2:22])[C:14]1[N:7]=[C:8]([N:19]([CH2:20][CH:21]=[CH2:22])[CH2:16][CH:17]=[CH2:18])[N:10]=[C:11]([Cl:12])[N:13]=1)[CH:17]=[CH2:18] |f:0.1.2,5.6|
|
Name
|
|
Quantity
|
21.2 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
N1=C(Cl)N=C(Cl)N=C1Cl
|
Name
|
|
Quantity
|
8.4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
19.8 g
|
Type
|
reactant
|
Smiles
|
C(C=C)NCC=C
|
Name
|
|
Quantity
|
140 g
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was gradually added
|
Type
|
TEMPERATURE
|
Details
|
heat of reaction
|
Type
|
CUSTOM
|
Details
|
the temperature of reaction solution
|
Type
|
TEMPERATURE
|
Details
|
Thereafter, the reaction mixture was cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove the sodium chloride
|
Type
|
DISTILLATION
|
Details
|
The obtained filtrate was distilled under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to recover the solvent
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)N(C1=NC(=NC(=N1)N(CC=C)CC=C)Cl)CC=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.09 mol | |
AMOUNT: MASS | 34 g | |
YIELD: CALCULATEDPERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |